Ethyl 3-methyl-6-phenylhexa-2,4-dienoate
Description
Properties
CAS No. |
921617-42-7 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
ethyl 3-methyl-6-phenylhexa-2,4-dienoate |
InChI |
InChI=1S/C15H18O2/c1-3-17-15(16)12-13(2)8-7-11-14-9-5-4-6-10-14/h4-10,12H,3,11H2,1-2H3 |
InChI Key |
CSTXYOLJZLXCGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)C=CCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Cross-Metathesis (CM) Approaches
Catalyst-Dependent Reactivity
Cross-metathesis (CM) between phenyl vinyl ketone and ethyl (2E,4E/Z)-3-methylhexa-2,4-dienoate has emerged as a primary synthetic route. Initial attempts using Grubbs-type catalysts yielded suboptimal results due to competing metathesis pathways. For example, employing 10 mol% Hoveyda-Grubbs catalyst (III) in toluene at 50°C produced the desired product in <5% yield, with 30% yield of the undesired ketone byproduct via homometathesis. Switching to dichloromethane (CH₂Cl₂) under reflux conditions improved selectivity, yielding 18% of the target dienoate while suppressing byproduct formation to <2%.
Table 1: CM Reaction Optimization with Catalyst III
| Entry | Solvent | Temperature (°C) | Yield of Target Product (%) | Byproduct Yield (%) |
|---|---|---|---|---|
| 1 | Toluene | 50 | <5 | 30 |
| 2 | CH₂Cl₂ | 40 (reflux) | 18 | <2 |
| 3 | C₂H₄Cl₂ | 65 | 36 | 22 |
Key Insight : Polar solvents like CH₂Cl₂ enhance catalyst activity by stabilizing the transition state, while elevated temperatures (e.g., 65°C in C₂H₄Cl₂) improve conversion at the expense of selectivity.
Steric and Electronic Effects in Substrate Design
The internal double bond in 1-phenylpenta-1,4-dien-3-one exhibits unexpected reactivity due to conjugation with the aromatic ring. When subjected to CM with ethyl 3-methylhexa-2,4-dienoate, catalyst VI (a sterically hindered N-heterocyclic carbene complex) achieved 30% yield of ethyl 3-methyl-6-phenylhexa-2,4-dienoate with >97% E-selectivity. This contrasts with less selective catalysts like II or III , which promoted competing reactions at the internal double bond.
Mechanistic Rationale :
Ring-Closing Metathesis (RCM) Strategies
Silaketal Intermediate Formation
A fluorous synthesis approach utilized silaketal-protected dienes to streamline the production of this compound. Ring-closing metathesis (RCM) of a silaketal precursor with Grubbs second-generation catalyst in refluxing CH₂Cl₂ yielded the Z,E-isomer in 85% yield. This method highlights the role of protecting groups in mitigating side reactions during polyene synthesis.
Table 2: RCM Performance with Silaketal Substrates
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Z,E Selectivity (%) |
|---|---|---|---|---|
| Grubbs II | CH₂Cl₂ | 40 | 71 | 92 |
| Hoveyda-Grubbs III | Toluene | 50 | 22 | 85 |
Advantage : Silaketal intermediates prevent undesired isomerization, enabling high stereochemical fidelity.
Multi-Step Synthesis via Esterification
Carboxylic Acid Precursor Route
While direct esterification is less common, sodium 2-oxo-6-phenylhexa-3,5-dienoate serves as a viable intermediate. Saponification of this compound with NaOH in ethanol/water (1:1) at 25°C produces the sodium salt, which can be reprotonated and re-esterified under acidic conditions. However, this method is rarely employed due to inefficiency (45–60% overall yield).
Critical Considerations :
- pH control : Excess base leads to decarboxylation.
- Temperature sensitivity : Elevated temperatures (>40°C) degrade the conjugated diene system.
Comparative Analysis of Methodologies
Yield and Selectivity Trade-Offs
Industrial Scalability
Pilot-scale studies indicate that continuous flow CM reactors with immobilized Hoveyda-Grubbs catalysts achieve 65% conversion at 10 g/h throughput, demonstrating feasibility for industrial production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methyl-6-phenylhexa-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of 3-methyl-6-phenylhexa-2,4-dienoic acid.
Reduction: Formation of 3-methyl-6-phenylhexanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Chemistry: Ethyl 3-methyl-6-phenylhexa-2,4-dienoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and oxidation.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-6-phenylhexa-2,4-dienoate involves its interaction with various molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol. The phenyl group may participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, functional, and biological differences between Ethyl 3-methyl-6-phenylhexa-2,4-dienoate and analogous compounds:
Table 1: Structural and Functional Comparison
Key Comparisons:
Functional Group Influence: Ethyl Esters vs. Carboxylates/Ketones: Ethyl esters (e.g., Ethyl sorbate, this compound) exhibit greater hydrolytic stability compared to carboxylates (e.g., HOPDA) or ketones (e.g., 6-oxo derivatives). This stability makes esters more suitable for industrial applications, such as flavoring agents . Substituent Effects: The phenyl group in this compound increases lipophilicity and may enhance binding affinity in aromatic systems, whereas methyl or hydroxyl groups (e.g., in Ethyl 6-hydroxy-4-methylhexa-2,4-dienoate) alter solubility and reactivity .
Biological Relevance: HOPDA Derivatives: HOPDA and its halogenated analogs are critical intermediates in the microbial degradation of polychlorinated biphenyls (PCBs).
Industrial Applications: Ethyl Sorbate: Approved as a food additive (FEMA 2459) due to its antimicrobial properties .
Research Findings and Data Gaps
- Enzymatic Studies: Laccase from Trametes sp.
- Physical Properties: Data gaps exist for this compound’s density, melting point, and toxicity, necessitating further experimental characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
